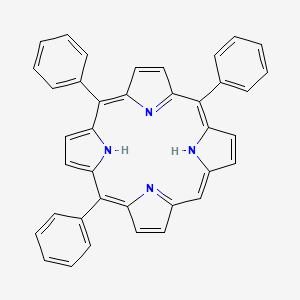

5,10,15-Triphenylporphyrin

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C38H26N4 |

|---|---|

Molecular Weight |

538.6 g/mol |

IUPAC Name |

5,10,15-triphenyl-21,23-dihydroporphyrin |

InChI |

InChI=1S/C38H26N4/c1-4-10-25(11-5-1)36-30-18-16-28(39-30)24-29-17-19-31(40-29)37(26-12-6-2-7-13-26)33-21-23-35(42-33)38(27-14-8-3-9-15-27)34-22-20-32(36)41-34/h1-24,39,42H |

InChI Key |

ONZNTVWSXSVUHQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=C3C=CC(=CC4=NC(=C(C5=CC=C(N5)C(=C6C=CC2=N6)C7=CC=CC=C7)C8=CC=CC=C8)C=C4)N3 |

Origin of Product |

United States |

Overview of Meso Substituted Porphyrin Chemistry

Meso-substituted porphyrins are characterized by the attachment of substituent groups at the four carbon atoms (meso positions) that bridge the pyrrole (B145914) rings. The nature of these substituents profoundly influences the steric and electronic properties of the macrocycle, including its solubility, aggregation behavior, and coordination chemistry.

The synthesis of meso-substituted porphyrins is most commonly achieved through the acid-catalyzed condensation of pyrrole with corresponding aldehydes. researchgate.netresearchgate.net This can be performed as a one-pot reaction where condensation and subsequent oxidation of the intermediate porphyrinogen (B1241876) occur concurrently, or as a two-step process where the porphyrinogen is isolated before oxidation with an agent like p-chloranil or 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ). researchgate.netresearchgate.net The synthesis of asymmetrically substituted porphyrins like 5,10,15-triphenylporphyrin often involves the condensation of a dipyrromethane with an aldehyde or a mixed condensation of multiple aldehydes, though the latter can result in a complex mixture of products requiring extensive purification. cdnsciencepub.comscispace.comconicet.gov.ar More advanced strategies involve the functionalization of a pre-formed porphyrin scaffold. scispace.com

The electronic properties of the porphyrin core are highly sensitive to the meso substituents. These substituents can alter the energy levels of the frontier molecular orbitals, which in turn affects the absorption and emission spectra. Porphyrins typically exhibit a strong absorption band in the near-UV region, known as the Soret band, and several weaker bands in the visible region, called Q-bands. researchgate.net The position and intensity of these bands can be tuned by the electronic nature of the meso-aryl groups.

Importance of 5,10,15 Triphenylporphyrin in Contemporary Chemical Research

The significance of 5,10,15-triphenylporphyrin lies in its asymmetric structure, which provides a reactive, unsubstituted meso-position (C20) that can be selectively functionalized. This makes it a crucial precursor for creating more complex, non-symmetrical porphyrin architectures, known as ABCD-type porphyrins, which are sought after for specialized applications. scispace.com

Key areas where this compound and its derivatives are of high importance include:

Photosensitizers in Photodynamic Therapy (PDT): Porphyrins are effective photosensitizers, capable of generating reactive oxygen species upon light activation to induce cell death. smolecule.com The unique structure of triphenylporphyrin derivatives allows for the introduction of specific functional groups to enhance their efficacy and targeting of cancer cells or pathogens. smolecule.comworldscientific.com

Catalysis: Metallated derivatives of triphenylporphyrin act as catalysts in a variety of organic reactions. smolecule.com The porphyrin ligand can stabilize reactive metal centers, and the substituents can be modified to tune the catalyst's selectivity and activity. smolecule.comscispace.com

Materials Science and Sensors: The strong light absorption and electronic properties of these porphyrins make them suitable for use in solar energy conversion systems and chemical sensors. smolecule.comacs.org For instance, derivatives like 5-(4-Carboxyphenyl)-10,15,20-triphenylporphyrin (B1530929) are used to anchor porphyrin molecules onto surfaces like titanium dioxide for applications in photovoltaic cells and catalysis. researchgate.net

Supramolecular Chemistry: The defined structure of this compound allows it to be used as a building block in the construction of large, self-assembled molecular systems. ub.edu Water-soluble sulfonated derivatives, for example, can form zwitterionic aggregates that act as models for natural light-harvesting complexes. scispace.commdpi.com

Scope and Objectives of Research on 5,10,15 Triphenylporphyrin

Direct Condensation Approaches for Porphyrin Core Formation

The creation of the porphyrin macrocycle from simpler acyclic precursors is a pivotal step in porphyrin chemistry. For asymmetrically substituted porphyrins like this compound, methods must be adapted to control the placement of different substituents at the meso positions.

Modified Adler-Meso-Phenylporphyrin Synthesis

The Adler-Longo method, first reported in 1967, is a classic one-pot synthesis for meso-tetraphenylporphyrins. chemijournal.com It involves the reaction of an aldehyde (benzaldehyde) and pyrrole (B145914) in a high-boiling solvent, typically refluxing propionic acid, open to the atmosphere which acts as the oxidant. chemijournal.comrsc.org

To synthesize unsymmetrical porphyrins such as the A3B-type, a modification of this method is employed, which involves the co-condensation of two different aldehydes with pyrrole. researchgate.netias.ac.in For this compound, this would theoretically involve a mixture of benzaldehyde (B42025) and a second aldehyde that does not result in a substituent, although more rational stepwise syntheses are now common. The primary drawback of the mixed-aldehyde approach is the statistical formation of a complex mixture of up to six different porphyrins (e.g., A4, B4, A3B, A2B2-cis, A2B2-trans, AB3), which necessitates laborious chromatographic separation and results in low yields of the desired product. chemijournal.comacs.org Despite its limitations in yield and purity for specific unsymmetrical targets, the modified Adler-Longo method remains a foundational technique due to its operational simplicity. chemijournal.com

Table 1: Representative Conditions for Modified Adler-Longo Synthesis of Unsymmetrical Porphyrins

| Parameter | Condition | Source(s) |

|---|---|---|

| Reactants | Pyrrole, Benzaldehyde, Substituted Benzaldehyde | researchgate.net, ias.ac.in |

| Solvent | Propionic Acid | chemijournal.com, tu.ac.th |

| Temperature | Reflux (~125-140 °C) | researchgate.net, tu.ac.th |

| Atmosphere | Open Air (acts as oxidant) | chemijournal.com, rsc.org |

| Key Challenge | Formation of a statistical mixture of porphyrins | chemijournal.com, acs.org |

Lindsey Condensation Protocols for Meso-Substituted Porphyrins

Developed to overcome the harsh conditions of the Adler-Longo method, the Lindsey synthesis offers a milder, two-step approach that provides greater control and higher yields for acid-sensitive aldehydes. chemijournal.com This method is particularly well-suited for the rational synthesis of complex unsymmetrical porphyrins. acs.org

The process consists of two distinct stages:

Condensation: The reaction of aldehydes and pyrrole is carried out at high dilution in a halogenated solvent (e.g., dichloromethane) at room temperature. chemijournal.comrsc.org The condensation is catalyzed by a Lewis acid or a strong protic acid, such as boron trifluoride etherate (BF3·OEt2) or trifluoroacetic acid (TFA). These mild conditions lead to the formation of a porphyrinogen (B1241876) intermediate while minimizing unwanted side reactions and scrambling of reactants. chemijournal.comacs.org

Oxidation: The resulting porphyrinogen is not isolated but is treated directly with an oxidizing agent, such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) or p-chloranil, to aromatize the macrocycle and yield the final porphyrin. acs.org

For unsymmetrical porphyrins like the A3B type, the Lindsey protocol is often applied in a stepwise, convergent manner, such as a [2+2] condensation involving a dipyrromethane and a dipyrromethane-dicarbinol. acs.org This rational approach avoids the statistical mixtures produced by mixed-aldehyde condensations, making it a superior strategy for preparing this compound and its derivatives in higher purity and yield.

Table 2: Typical Conditions for Lindsey Porphyrin Synthesis

| Parameter | Condition | Source(s) |

|---|---|---|

| Reactants | Pyrrole, Aldehyde(s) or Dipyrromethane derivatives | acs.org |

| Solvent | Dichloromethane (CH2Cl2) | chemijournal.com, rsc.org |

| Catalyst | Trifluoroacetic acid (TFA) or BF3·OEt2 | acs.org |

| Temperature | Room Temperature | chemijournal.com, rsc.org |

| Oxidant | DDQ or p-chloranil | acs.org |

| Advantage | Mild conditions, higher yields, less scrambling | chemijournal.com, acs.org |

Strategic Functionalization and Derivatization Post-Synthesis

Once the this compound core is assembled, its chemical properties can be precisely tuned through reactions on the peripheral phenyl groups. This post-synthetic modification is crucial for creating tailored molecules for specific functions.

Peripheral Substitution Reactions

The phenyl rings of triphenylporphyrin can undergo electrophilic aromatic substitution, allowing for the introduction of various functional groups. researchgate.net These reactions typically require forcing conditions due to the deactivating effect of the porphyrin ring. Substitution occurs preferentially at the para-positions of the phenyl rings. researchgate.net

Two prominent examples of this type of functionalization are:

Sulfonation: The reaction of a meso-phenylporphyrin with concentrated or fuming sulfuric acid at high temperatures (e.g., 100°C) leads to the formation of water-soluble sulfophenylporphyrins. researchgate.netscispace.com This is a key method for adapting lipophilic porphyrins for use in aqueous media.

Nitration: Treatment with fuming nitric acid can introduce a nitro group onto one of the phenyl rings, typically at the para-position. scispace.commdpi.com For example, the mononitration of 5,10,15,20-tetraphenylporphyrin (TPP) is a well-established procedure that yields 5-(4-nitrophenyl)-10,15,20-triphenylporphyrin. scispace.commdpi.com This nitro-substituted porphyrin is a valuable intermediate that can be subsequently reduced to an amino group for further conjugation. scispace.com

Table 3: Examples of Electrophilic Substitution on a Meso-Phenylporphyrin Scaffold

| Reaction | Reagent(s) | Product Type | Typical Position | Source(s) |

|---|---|---|---|---|

| Nitration | Fuming HNO3 in CHCl3 | 5-(4-Nitrophenyl)-10,15,20-triphenylporphyrin | para | scispace.com, mdpi.com |

| Sulfonation | Concentrated H2SO4 at 100 °C | 5,10,15,20-Tetrakis(4-sulfonatophenyl)porphyrin | para | scispace.com, researchgate.net |

While standard phenyl groups are unreactive towards nucleophiles, their reactivity can be dramatically altered by introducing strongly electron-withdrawing substituents. The pentafluorophenyl group is an ideal activated system for facilitating nucleophilic aromatic substitution (SNA_r) reactions. beilstein-journals.org

In a porphyrin containing one or more meso-pentafluorophenyl groups, the high electrophilicity of the fluorinated ring makes it susceptible to attack by a wide range of nucleophiles, including thiols, amines, and alcohols. beilstein-journals.orgresearchgate.net The substitution is highly regioselective, with the nucleophile displacing the fluorine atom at the para-position almost exclusively. beilstein-journals.org This high selectivity is attributed to the electronic stabilization of the intermediate Meisenheimer complex. This strategy has been successfully used to synthesize A3B-type porphyrins where the B-substituent is introduced via an SNA_r reaction on a 5-(pentafluorophenyl)-10,15,20-triphenylporphyrin precursor. beilstein-journals.orgnih.gov

Table 4: Nucleophilic Aromatic Substitution (SNA_r) on Meso-Pentafluorophenyl Porphyrins

| Nucleophile Type | Example Nucleophile | Product | Key Feature | Source(s) |

|---|---|---|---|---|

| Thiol | 9-mercapto-m-carborane | Thioether-linked porphyrin | Highly regioselective para-substitution | beilstein-journals.org |

| Amine | Various primary/secondary amines | Amino-substituted porphyrin | Efficient functionalization for bioconjugation | beilstein-journals.org, researchgate.net |

| Alcohol | 2-mercaptoethanol (B42355) | Hydroxy-terminated linker | Introduction of versatile functional groups | beilstein-journals.org |

Nucleophilic Aromatic Substitution on Activated Meso-Phenyl Groups (e.g., Pentafluorophenyl)

Halogenation and Subsequent Cross-Coupling Reactions (e.g., Stille Coupling)

Halogenation of the meso-positions of the porphyrin ring provides a versatile entry point for a variety of cross-coupling reactions, with the Stille coupling being a prominent example. This reaction involves the palladium-catalyzed coupling of an organostannane with an organic halide. In the context of porphyrin chemistry, meso-halogenated triphenylporphyrins serve as the organic halide component.

The synthesis of the requisite halogenated precursors, such as 5-bromo-10,15,20-triphenylporphyrin, is a critical first step. These halogenated porphyrins can then be coupled with various organostannanes to introduce a wide range of functional groups at the meso-position. The reaction conditions, including the palladium catalyst, solvent, and temperature, are crucial for achieving high yields and preventing side reactions like debromination. qut.edu.aupsu.edu For instance, the coupling of bromoporphyrins with bis(tributylstannyl)ethene has been utilized to synthesize vinylene-bridged porphyrin dimers. qut.edu.au

A notable application of this methodology is the synthesis of meso-alkenyl monoporphyrins. Palladium-catalyzed coupling of 5-bromo-10,15,20-triphenylporphyrin with vinyl derivatives like methyl acrylate, styrene, and acrylonitrile (B1666552) has been successfully demonstrated. qut.edu.au The choice of the central metal ion within the porphyrin can influence the reactivity, with Ni(II) complexes sometimes showing different reactivity profiles compared to the free-base or zinc(II) analogues. qut.edu.au

| Electrophile | Stannane | Catalyst | Solvent | Conditions | Product | Yield (%) |

| 5-Bromo-10,15,20-triphenylporphyrin | (E)-1,2-Bis(tributylstannyl)ethene | Pd(PPh₃)₄ | Toluene (B28343) | Reflux | (E)-1,2-Bis(10,15,20-triphenylporphyrin-5-yl)ethene | Not specified |

| 5-Bromo-10,15,20-triphenylporphyrin | Methyl acrylate | Pd₂(dba)₃ / P(o-tol)₃ | Triethylamine | 100 °C, 18 h | Methyl 3-(10,15,20-triphenylporphyrin-5-yl)acrylate | 65 |

| 5-Bromo-10,15,20-triphenylporphyrin | Styrene | Pd₂(dba)₃ / P(o-tol)₃ | Triethylamine | 100 °C, 18 h | 5-(2-Phenylvinyl)-10,15,20-triphenylporphyrin | 78 |

| 5-Bromo-10,15,20-triphenylporphyrin | Acrylonitrile | Pd₂(dba)₃ / P(o-tol)₃ | Triethylamine | 100 °C, 18 h | 3-(10,15,20-triphenylporphyrin-5-yl)acrylonitrile | 55 |

Click Chemistry Conjugation Strategies (e.g., CuAAC)

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," has emerged as a powerful tool for the functionalization of this compound. organic-chemistry.orginterchim.fr This reaction forms a stable triazole linkage between an azide-functionalized molecule and an alkyne-functionalized molecule with high efficiency and specificity. organic-chemistry.orginterchim.fr For the synthesis of porphyrin conjugates, either the triphenylporphyrin scaffold is modified to bear an azide (B81097) or an alkyne group, which is then reacted with a complementary functionalized binding partner.

A common precursor is 5-(4-azidophenyl)-10,15,20-triphenylporphyrin, which can be synthesized from 5-(4-aminophenyl)-10,15,20-triphenylporphyrin. This azido-porphyrin can then be "clicked" with a variety of terminal alkynes. For example, zinc(II) 5-(4-azidophenyl)-10,15,20-triphenylporphyrin has been reacted with various alkyne-substituted coumarins in the presence of CuSO₄·5H₂O and ascorbic acid to yield porphyrin-coumarin dyads in good to excellent yields. beilstein-journals.orgbeilstein-journals.org Similarly, porphyrin-carbohydrate conjugates have been synthesized by reacting an alkynyl-porphyrin with an azido-sugar. mdpi.com

The versatility of this approach allows for the conjugation of triphenylporphyrin to a wide array of molecules, including other chromophores, biomolecules, and dendrimers, leading to complex architectures with tailored functions. beilstein-journals.orgbeilstein-journals.orgmdpi.com

| Porphyrin Precursor | Coupling Partner | Catalyst System | Solvent | Temperature | Product | Yield (%) |

| Zinc(II) 5-(4-azidophenyl)-10,15,20-triphenylporphyrin | 7-(Prop-2-yn-1-yloxy)-2H-chromen-2-one | CuSO₄·5H₂O / Ascorbic acid | DMF | 80 °C | Zinc(II) 5-(4-(4-((2-oxo-2H-chromen-7-yloxy)methyl)-1H-1,2,3-triazol-1-yl)phenyl)-10,15,20-triphenylporphyrin | 92 |

| Zinc(II) 5-(4-propargylamidophenyl)-10,15,20-triphenylporphyrin | Benzyl azide | CuSO₄·5H₂O / Sodium ascorbate | THF/H₂O | Room Temp | Zinc(II) 5-(4-((1-benzyl-1H-1,2,3-triazol-4-yl)methylcarbamoyl)phenyl)-10,15,20-triphenylporphyrin | 96 |

| 5-(4-Ethynylphenyl)-10,15,20-triphenylporphyrin | 1-Azido-1-deoxy-β-D-glucopyranoside | CuI / DIPEA | THF/CH₃CN | Not specified | 5-(4-(1-(β-D-Glucopyranosyl)-1H-1,2,3-triazol-4-yl)phenyl)-10,15,20-triphenylporphyrin | 85 |

| Zinc(II) 5-(4-azidophenyl)-10,15,20-triphenylporphyrin | Propargyl-functionalized fullerene | CuSO₄·5H₂O / Sodium ascorbate | Toluene | 60 °C | Zinc(II) Porphyrin-Fullerene Dyad | 68 |

Derivatization through Reduction and Oxidation Pathways

The chemical reactivity of the this compound scaffold allows for its derivatization through various reduction and oxidation reactions. These transformations can target either the porphyrin macrocycle itself or peripheral substituents.

A common reduction pathway involves the conversion of a nitro group on one of the phenyl rings to an amine. For instance, 5-(4-nitrophenyl)-10,15,20-triphenylporphyrin can be reduced to 5-(4-aminophenyl)-10,15,20-triphenylporphyrin using reagents like tin(II) chloride. scispace.com This amino group serves as a versatile handle for further functionalization, such as diazotization followed by substitution, or amide bond formation. scispace.commdpi.com The reduction of a formyl group, introduced at a meso-phenyl position, to a hydroxymethyl group using sodium borohydride (B1222165) is another useful transformation. researchgate.net

Oxidation reactions can also be employed to introduce new functionalities. The porphyrin macrocycle can be oxidized to form porphyrin dications. smolecule.com More controlled oxidation can lead to specific products. For example, the oxidation of a meso-hydroxymethyl group back to a formyl group can be achieved using oxidizing agents like pyridinium (B92312) chlorochromate (PCC). mdpi.com

| Starting Material | Reagent(s) | Product | Reaction Type |

| 5-(4-Nitrophenyl)-10,15,20-triphenylporphyrin | SnCl₂ / HCl | 5-(4-Aminophenyl)-10,15,20-triphenylporphyrin | Nitro group reduction |

| 5-(4-Formylphenyl)-10,15,20-triphenylporphyrin | NaBH₄ | 5-(4-Hydroxymethylphenyl)-10,15,20-triphenylporphyrin | Formyl group reduction |

| 5-(4-Hydroxymethylphenyl)-10,15,20-triphenylporphyrin | Pyridinium chlorochromate (PCC) | 5-(4-Formylphenyl)-10,15,20-triphenylporphyrin | Alcohol oxidation |

| This compound | Ferric chloride (FeCl₃) | This compound dication | Porphyrin macrocycle oxidation |

Regioselective Synthesis of Asymmetrically Substituted Porphyrins

The synthesis of asymmetrically substituted porphyrins, where different substituents are present at the meso-positions, is crucial for creating molecules with directional properties, such as those desired in artificial photosynthesis or molecular electronics.

Accessing A₂B-type 5,10,15-Trisubstituted Porphyrins

A₂B-type porphyrins, which have two different types of substituents at the meso-positions in a 2:1 ratio, can be synthesized through several methods. One common approach involves the reaction of a 5,15-diarylporphyrin with an organolithium reagent. For example, reacting a 5,15-diarylporphyrin with phenyllithium, followed by oxidation, can introduce a phenyl group at one of the unsubstituted meso-positions, leading to a 5,10,15-trisubstituted porphyrin. researchgate.netugm.ac.id This method has been used to prepare this compound itself from 5,15-diphenylporphyrin. researchgate.netugm.ac.id The careful control of stoichiometry and reaction conditions is essential to achieve regioselectivity.

Another strategy involves a mixed aldehyde condensation, although this often leads to a statistical mixture of porphyrins that requires careful chromatographic separation. nih.gov A more controlled approach is the condensation of a dipyrromethane with an appropriate aldehyde. nih.gov

| Precursor | Reagent | Oxidant | Product | Yield (%) |

| 5,15-Diphenylporphyrin | Phenyllithium | DDQ | This compound | ~40 |

| 5,15-Bis(3,5-di-tert-butylphenyl)porphyrin | Phenyllithium | DDQ | 5-Phenyl-10,20-bis(3,5-di-tert-butylphenyl)porphyrin | ~45 |

| 5,15-Di(p-tolyl)porphyrin | Phenyllithium | DDQ | 5-Phenyl-10,15-di(p-tolyl)porphyrin | Not specified |

Synthetic Routes to Mono-Functionalized Triphenylporphyrins

The synthesis of mono-functionalized triphenylporphyrins, where one of the phenyl groups carries a specific functional group, is typically achieved through a mixed condensation reaction. This involves the acid-catalyzed condensation of pyrrole with a mixture of benzaldehyde and a substituted benzaldehyde, usually in a 3:1 ratio. scispace.comresearchgate.net For example, the reaction of pyrrole with a 3:1 mixture of benzaldehyde and 4-carboxybenzaldehyde, followed by oxidation, yields 5-(4-carboxyphenyl)-10,15,20-triphenylporphyrin (B1530929).

While this method is widely used, it inevitably produces a mixture of porphyrins, including the desired mono-substituted product, as well as di-, tri-, and tetra-substituted porphyrins, and the unsubstituted tetraphenylporphyrin. researchgate.net Therefore, a significant effort in this synthetic approach is the chromatographic separation of the desired mono-functionalized product from the other porphyrin species. The yields of the mono-functionalized product are often moderate due to the statistical nature of the condensation. researchgate.net

| Aldehyde 1 | Aldehyde 2 | Pyrrole Ratio | Acid Catalyst | Oxidant | Product | Yield (%) |

| Benzaldehyde (3 eq.) | 4-Carboxybenzaldehyde (1 eq.) | 4 eq. | Propionic Acid | Air | 5-(4-Carboxyphenyl)-10,15,20-triphenylporphyrin | ~10-20 |

| Benzaldehyde (3 eq.) | 4-Nitrobenzaldehyde (1 eq.) | 4 eq. | Propionic Acid | Air | 5-(4-Nitrophenyl)-10,15,20-triphenylporphyrin | ~15 |

| Benzaldehyde (3 eq.) | 4-Formylbenzaldehyde (1 eq.) | 4 eq. | Propionic Acid | p-Chloranil | 5-(4-Formylphenyl)-10,15,20-triphenylporphyrin | ~10 |

| Benzaldehyde (3 eq.) | 4-Hydroxybenzaldehyde (1 eq.) | 4 eq. | Propionic Acid | Air | 5-(4-Hydroxyphenyl)-10,15,20-triphenylporphyrin | ~12 |

Electronic Absorption Spectroscopy for π-Electron System Analysis

The electronic absorption spectrum of this compound is characterized by a strong absorption band in the near-UV region, known as the Soret band (or B band), and several weaker bands in the visible region, called Q bands. These transitions originate from the extended π-electron system of the porphyrin macrocycle. The Soret band corresponds to the strongly allowed second excited singlet state (S2), while the Q bands are associated with the weakly allowed first excited singlet state (S1).

The position and intensity of these bands are sensitive to the molecular environment and structural modifications. For instance, the introduction of different substituents on the phenyl rings or the central metal ion can cause shifts in the absorption maxima (λmax) and changes in the molar extinction coefficients (ε). These spectral changes provide valuable insights into the electronic perturbations within the π-system.

A typical absorption spectrum of a triphenylporphyrin derivative, 5-(4-aminophenyl)-10,15,20-triphenylporphyrin, shows a Soret band around 420 nm and Q bands in the 500-700 nm range. The specific wavelengths and intensities can vary with the solvent and the nature of any attached functional groups. researchgate.netunige.ch

Table 1: Electronic Absorption Data for Selected Triphenylporphyrin Derivatives

| Compound | Solvent | Soret Band (λmax, nm) | Q Bands (λmax, nm) |

| This compound | Toluene | ~416 | ~515, ~550, ~590, ~650 |

| 5-(4-aminophenyl)-10,15,20-triphenylporphyrin | Dichloromethane | 421 | 519, 555, 593, 649 |

| Zinc 5-(4-pyridyl)-10,15,20-triphenylporphyrin | Toluene | ~420 | ~550, ~590 |

This table is generated based on typical values found in the literature and may vary depending on specific experimental conditions.

Fluorescence and Photoluminescence Studies

Fluorescence spectroscopy is a powerful tool to investigate the singlet excited states of porphyrins. Upon excitation into the absorption bands, this compound and its derivatives typically exhibit fluorescence emission from the S1 state.

Following photoexcitation to higher singlet states (Sn, n > 1), a rapid internal conversion process occurs, populating the lowest excited singlet state (S1) on a femtosecond to picosecond timescale. unige.ch The subsequent decay of the S1 state can occur through several pathways, including fluorescence (radiative decay), internal conversion to the ground state (S0), and intersystem crossing to the triplet manifold (T1). The dynamics of these processes are influenced by the molecular structure and the surrounding environment. For example, in a dyad consisting of a zinc porphyrin linked to a naphthalenediimide, excitation energy transfer from the porphyrin's hot singlet excited state to the naphthalenediimide occurs with a time constant of 500 fs in apolar solvents. unige.ch

The fluorescence quantum yield (ΦF) is a measure of the efficiency of the fluorescence process. It is defined as the ratio of the number of emitted photons to the number of absorbed photons. For porphyrins, ΦF is often determined relative to a standard with a known quantum yield, such as 5,10,15,20-tetraphenylporphyrin (TPP). nih.gov The fluorescence quantum yield of TPP in toluene is reported to be 0.11. nih.govresearchgate.net The introduction of heavy atoms, either as a central metal ion or as substituents on the phenyl rings, generally leads to a decrease in ΦF due to enhanced spin-orbit coupling, which promotes intersystem crossing to the triplet state. scielo.br

Table 2: Fluorescence Quantum Yields (ΦF) for Selected Porphyrins

| Compound | Solvent | ΦF | Reference Compound |

| 5,10,15,20-Tetraphenylporphyrin (TPP) | Toluene | 0.11 | - |

| 5,10,15,20-Tetra(quinolin-2-yl)porphyrin | Toluene | Calculated by comparison | TPP (ΦF = 0.11) nih.gov |

| Chloro(5,10,15,20-tetraphenylporphyrinato)indium(III) | DMSO | Lower than TPP | TPP (Φf = 0.13 in DMSO) scielo.br |

This table provides representative data; actual values depend on the specific experimental setup and conditions.

The deactivation of the S1 excited state in triphenylporphyrin systems is a competition between radiative and non-radiative pathways. Non-radiative deactivation includes internal conversion and intersystem crossing. In many free-base porphyrins, intersystem crossing to the triplet state is a highly efficient process. rsc.org The presence of a central metal ion can significantly influence these pathways. For instance, diamagnetic metals like zinc often lead to relatively high fluorescence and triplet quantum yields, while paramagnetic metals like copper(II) can introduce new deactivation channels, such as ligand-to-metal charge transfer states, which can quench fluorescence and alter the excited-state dynamics. mdpi.comresearchgate.net In some cases, photoinduced electron transfer can also be a significant deactivation pathway, particularly in multicomponent systems where the porphyrin is linked to an electron acceptor or donor. unige.chbohrium.com

Time-Resolved Spectroscopy for Excited State Lifetimes

Time-resolved spectroscopic techniques, such as time-correlated single photon counting (TCSPC) and transient absorption spectroscopy, are employed to measure the lifetimes of the excited states. The singlet excited state (S1) lifetime (τS) of porphyrins is typically in the nanosecond range. For instance, the S1 lifetime of a zinc porphyrin derivative was found to be 1.47 ns. rsc.org The triplet excited state (T1) has a much longer lifetime (τT), often in the microsecond to millisecond range, as it is a spin-forbidden transition back to the singlet ground state. rsc.org A study on a zinc porphyrin-graphene oxide complex showed the triplet lifetime of the porphyrin increased from 174 μs to 292 μs in the presence of graphene oxide. rsc.org

Table 3: Excited State Lifetimes for Selected Porphyrin Systems

| Compound/System | Excited State | Lifetime | Technique |

| Zinc(II) 5,15-bis(3,5-dioctyloxyphenyl)porphyrin | S2 | 1.6 ps | Transient Absorption |

| Zinc(II) tetraphenylporphyrin | S2 | 2.3 ps | Fluorescence Up-conversion |

| Zinc 5,10,15,20-tetrakis(4-(hydroxyphenyl))porphyrin | S1 | 1.47 ns | Time-Resolved Fluorescence |

| Zinc 5,10,15,20-tetrakis(4-(hydroxyphenyl))porphyrin | T1 | 174 µs | Laser Flash Photolysis |

| [oxo(5,10,15-triphenylporphyrinato)vanadium(IV)] | T1 | 74 ± 3 ns | Transient Absorption acs.org |

This table presents a selection of reported lifetime values to illustrate typical timescales.

Electron Paramagnetic Resonance (EPR) Investigations of Triplet States

Electron Paramagnetic Resonance (EPR) spectroscopy is a powerful technique for studying species with unpaired electrons, making it ideal for investigating the triplet states (S=1) of porphyrins. Transient EPR methods are particularly useful for characterizing photogenerated triplet states. rsc.org

The key parameters obtained from EPR spectra of triplet states are the zero-field splitting (ZFS) parameters, D and E, which describe the magnetic dipole-dipole interaction between the two unpaired electrons. These parameters provide information about the geometry and electronic structure of the triplet state. For example, in a study of supramolecular porphyrin ladder assemblies, transient continuous wave (cw) EPR spectroscopy was used to determine the ZFS parameters. rsc.org

Furthermore, advanced techniques like Electron Nuclear Double Resonance (ENDOR) spectroscopy can be used in conjunction with EPR to measure the hyperfine coupling constants between the unpaired electrons and nearby magnetic nuclei (e.g., 1H). rsc.orgaip.org This provides a detailed map of the spin density distribution within the molecule, revealing the extent of delocalization of the triplet state. rsc.org Time-resolved EPR (TREPR) experiments can also demonstrate the out-of-equilibrium spin polarization of the triplet state upon photoexcitation. acs.org

Zero-Field Splitting Parameters Analysis

Zero-Field Splitting (ZFS) refers to the separation of spin sublevels in a molecular system with a total spin S > 1/2, even in the absence of an external magnetic field. This interaction arises primarily from spin-orbit coupling and spin-spin dipolar interactions. The ZFS is described by two key parameters, D (axial) and E (rhombic), which provide information about the magnitude of the splitting and the symmetry of the electronic environment, respectively. nih.gov

For porphyrins, the photoexcited triplet state (S=1) is readily accessible. The ZFS parameters are sensitive to the electronic structure and geometry of the molecule. In the case of triphenylporphyrin (TPP), the D value is a measure of the dipolar interaction between the two unpaired electrons of the triplet state. nih.govacs.org The magnitude of D is influenced by the extent of delocalization of the triplet state wavefunction; greater delocalization over the macrocycle generally leads to a smaller D value. nih.gov For instance, free-base tetraphenylporphyrin (H₂TPP), a closely related compound, exhibits a smaller D value compared to the parent free-base porphyrin (H₂P), reflecting the electronic influence of the meso-phenyl substituents. acs.org The E parameter, or rhombicity, indicates the deviation from axial symmetry. A non-zero E value, as seen in TPP, points to an orthorhombic or lower symmetry of the triplet state's electronic distribution. nih.gov

The analysis of these parameters is crucial for understanding the magnetic properties and designing porphyrin-based materials for applications in fields like spintronics and quantum information. nih.govnih.gov

Table 1: Zero-Field Splitting (ZFS) Parameters for Triphenylporphyrin (TPP)

| Parameter | Value (MHz) | Description |

| D | 1159 | Axial ZFS parameter, reflects the magnitude of the spin-spin interaction. nih.gov |

| E | -238 | Rhombic ZFS parameter, indicates deviation from axial symmetry. nih.gov |

Proton Hyperfine Couplings in Triplet States

Proton hyperfine couplings (HFCs) arise from the interaction between the magnetic moments of the unpaired electrons in the triplet state and the magnetic moments of nearby protons. The magnitude of these couplings is directly proportional to the spin density of the unpaired electron at the position of the nucleus. nih.gov Consequently, measuring HFCs provides a detailed map of the spin density distribution across the molecular framework. acs.org

Techniques such as Electron Nuclear Double Resonance (ENDOR) and Electron Spin Echo Envelope Modulation (ESEEM) are employed to measure these small interactions with high precision. nih.gov For the photoexcited triplet state of porphyrins, the HFCs for the β-pyrrole protons and the meso-protons are of particular interest. acs.orgnih.gov

Studies on free-base tetraphenylporphyrin (H₂TPP) have shown that the presence of meso-phenyl groups has a relatively small effect on the unpaired electron spin-density distribution within the porphyrin macrocycle itself. acs.org However, in conjugated porphyrin oligomers, HFCs serve as a critical indicator of triplet state delocalization. A significant reduction in the proton HFC values for the oligomers compared to the monomeric unit is direct evidence that the triplet wavefunction is spread over multiple porphyrin units. nih.gov

Table 2: Representative Proton Hyperfine Couplings for a Porphyrin Monomer Triplet State

| Proton Type | Hyperfine Coupling (MHz) | Significance |

| β-pyrrole H | ~3.1 | Indicates significant spin density on the pyrrole rings. nih.gov |

| meso-H | ~0.6 | Indicates smaller but non-zero spin density at the meso positions. nih.gov |

Magnetophotoselection-EPR Techniques

Magnetophotoselection is a powerful time-resolved EPR (trEPR) technique that yields information on the relative orientation of different molecular axes. The method combines photoselection, achieved by exciting a randomly oriented sample in a frozen solution with linearly polarized light, and the inherent magnetic selection of EPR spectroscopy. mdpi.com

The principle relies on the fact that light absorption is most probable when the electric field vector of the polarized light is aligned with the molecule's optical transition dipole moment (TDM). rsc.org This creates an anisotropic distribution of photoexcited triplet states. The resulting trEPR spectrum is highly dependent on the orientation of the polarized light relative to the external magnetic field of the EPR spectrometer. nih.govmdpi.com

By analyzing the differences in the EPR spectra recorded with light polarized parallel and perpendicular to the magnetic field, one can determine the orientation of the TDM (e.g., the Qx or Qy bands in porphyrins) relative to the principal axes of the zero-field splitting (ZFS) tensor (X, Y, Z). nih.govacs.org This information is crucial for a complete description of the electronic structure of the photoexcited state and for understanding excitonic interactions in multi-chromophoric systems. mdpi.com For porphyrin derivatives, this technique has been successfully used to determine the orientation of the Qy TDM within the molecular frame, revealing that it is not always collinear with the molecular axes. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Solution-State Dynamics

NMR spectroscopy is an indispensable tool for the structural characterization of porphyrins in solution. It provides detailed information about the molecular structure, symmetry, and dynamic processes.

1H NMR Investigations

The ¹H NMR spectrum of this compound is highly characteristic due to the large aromatic ring current of the porphyrin macrocycle. This ring current generates a strong local magnetic field that significantly influences the chemical shifts of the protons.

The most notable features are:

N-H Protons: The two protons on the inner nitrogen atoms are located inside the aromatic ring and are therefore strongly shielded. This results in a signal at a highly unusual upfield chemical shift, typically between -2 and -3 ppm. uva.nlresearchgate.net

β-Pyrrole Protons: The eight protons on the periphery of the pyrrole rings are deshielded by the ring current and appear as a set of signals in the far downfield region, usually between 8.5 and 9.0 ppm. uva.nl

Meso-Proton: The single proton at the unsubstituted meso-position (C20) also experiences deshielding and resonates at a very downfield position.

Phenyl Protons: The protons of the three phenyl groups are also deshielded and appear in the aromatic region, typically between 7.5 and 8.2 ppm. researchgate.net

The symmetry of the molecule in solution (typically C₂ᵥ or Cₛ) dictates the number of distinct signals observed for the pyrrole and phenyl protons. acs.org

Table 3: Typical ¹H NMR Chemical Shifts (δ) for this compound Derivatives in CDCl₃

| Proton Type | Chemical Shift Range (ppm) | Characteristic Feature |

| Inner N-H | -2.7 to -3.0 | Strong upfield shift due to shielding by the ring current. uva.nlresearchgate.net |

| β-Pyrrole H | 8.5 to 9.0 | Strong downfield shift due to deshielding. uva.nl |

| Phenyl H | 7.5 to 8.2 | Aromatic region, deshielded. researchgate.net |

Paramagnetic ¹H NMR for Metalloporphyrin Systems

The introduction of a paramagnetic metal ion, such as high-spin iron(III) or cobalt(II), into the core of this compound dramatically alters its ¹H NMR spectrum. acs.orgrsc.org The unpaired electrons of the metal ion provide a powerful relaxation mechanism and a source of large chemical shift perturbations, known as isotropic shifts. These effects provide profound insight into the electronic structure of the metalloporphyrin. rsc.orgillinois.edu

The isotropic shift is the sum of two components:

Contact Shift: Arises from the delocalization of unpaired electron spin density from the metal to the ligand atoms via covalent bonds. It requires a non-zero spin density at the nucleus being observed.

Pseudocontact (or Dipolar) Shift: Arises from the through-space dipolar interaction between the electron and nuclear magnetic moments, averaged over the molecular tumbling. It depends on the magnetic anisotropy of the complex and the geometric position of the nucleus relative to the metal ion. illinois.edu

In addition to large shifts (which can be either upfield or downfield and span hundreds of ppm), significant line broadening is observed for protons close to the paramagnetic center. researchgate.netacs.org The degree of broadening and the magnitude of the isotropic shifts are sensitive to the nature of the metal ion, its spin state, and the axial ligands coordinated to it. acs.orgrsc.org By analyzing the temperature dependence of these paramagnetic shifts, one can gain a deeper understanding of the magnetic properties and electronic ground state of the complex. rsc.org

Table 4: Paramagnetic Effects in the ¹H NMR of Metalloporphyrins

| Effect | Cause | Information Gained |

| Isotropic Shift | Contact and Pseudocontact interactions with unpaired electrons. illinois.edu | Distribution of spin density, magnetic anisotropy, molecular structure. illinois.eduresearchgate.net |

| Line Broadening | Efficient relaxation caused by the fluctuating magnetic field of the unpaired electrons. researchgate.netacs.org | Proximity of protons to the paramagnetic metal center. |

Infrared (IR) Spectroscopy for Vibrational Mode Analysis

Key vibrational bands include:

N-H Stretching: A sharp band appears in the region of 3310-3370 cm⁻¹ corresponding to the stretching vibration of the N-H bonds in the porphyrin core. This band is a hallmark of free-base porphyrins and disappears upon metallation, i.e., when the two inner protons are replaced by a metal ion. researchgate.netresearchgate.net

C-H Stretching: Aromatic C-H stretching vibrations from the phenyl rings and the pyrrole rings are observed around 3000-3100 cm⁻¹.

Porphyrin Skeleton Vibrations: The region from 1600 cm⁻¹ down to ~700 cm⁻¹ is known as the fingerprint region and contains numerous complex bands corresponding to the stretching and bending vibrations of the porphyrin macrocycle (C=C, C=N, C-C stretching).

Phenyl Group Vibrations: Bands associated with the C=C stretching of the phenyl rings appear around 1600 cm⁻¹ and 1480 cm⁻¹. Out-of-plane C-H bending vibrations of the phenyl groups give rise to strong absorptions in the 700-800 cm⁻¹ region.

Metal-Sensitive Bands: Upon insertion of a metal into the porphyrin core, certain bands associated with the pyrrole rings shift. A new band, often referred to as the "metal indicator band," may appear around 1000 cm⁻¹, which is attributed to a deformation of the porphyrin skeleton due to coordination with the metal. researchgate.net

Table 5: Characteristic IR Absorption Bands for this compound and its Metallo-Complexes

| Wavenumber (cm⁻¹) | Assignment | Notes |

| ~3315 - 3370 | ν(N-H) stretch | Present in free-base porphyrin; absent in metalloporphyrins. researchgate.netresearchgate.net |

| ~3050 | ν(C-H) aromatic stretch | From phenyl and pyrrole C-H bonds. |

| ~1600, 1480 | ν(C=C) phenyl stretch | Characteristic of the phenyl substituents. |

| ~1000 | Metal-sensitive mode | Appears or shifts upon metallation. researchgate.net |

| ~800 | γ(C-H) out-of-plane bend | Phenyl group C-H out-of-plane bending. researchgate.net |

Circular Dichroism (CD) for Chiral Derivatization and Absolute Configuration Assignment

Circular Dichroism (CD) spectroscopy is a powerful chiroptical tool for monitoring chiral interactions and determining the stereochemistry of molecules. columbia.edu A particularly robust application within this field is the Exciton-Coupled Circular Dichroism (ECCD) method, which provides a non-empirical means of assigning the absolute configuration of chiral compounds. msu.edu The ECCD phenomenon arises from through-space interactions between the electric transition dipole moments of two or more chromophores held in a chiral orientation. rsc.org The resulting CD spectrum displays a characteristic bisignate signal, or "couplet," the sign of which directly corresponds to the absolute stereochemistry of the chiral scaffold arranging the chromophores. columbia.edu

Derivatives of this compound are exceptionally well-suited as chromophores for ECCD studies due to several advantageous properties. columbia.eduhebmu.edu.cn They possess a very intense and narrow Soret absorption band around 420 nm, which is significantly red-shifted from the absorption regions of many common substrates, thus avoiding spectral overlap. columbia.eduhebmu.edu.cn The high extinction coefficient of this band (ε > 400,000 M⁻¹cm⁻¹) greatly enhances the sensitivity of the CD measurement, allowing for analysis at microscale levels. columbia.educolumbia.edu

A highly effective strategy for absolute configuration determination using these systems is the "porphyrin tweezer" method. msu.edu In this approach, two this compound units are covalently linked to form a host molecule (the tweezer). The incorporation of a metal, typically zinc, into the porphyrin cores enables the tweezer to bind a chiral guest molecule that has two suitable coordination sites (e.g., diamines, amino alcohols). msu.edu For chiral molecules with only a single coordination site, such as monoalcohols or carboxylic acids, a carrier molecule like 1,4-phenylenediamine can be used to derivatize the analyte, providing the necessary second attachment point. msu.edu

The binding of the chiral guest to the metallated porphyrin tweezer forces the two porphyrin chromophores into a specific spatial arrangement. The absolute chirality of the guest's stereocenter dictates the helicity of the porphyrin-porphyrin orientation through steric interactions. msu.edu For instance, the larger substituent on the chiral center will preferentially orient itself away from the porphyrin rings to minimize steric hindrance, inducing a specific chiral twist (clockwise or counter-clockwise) between the two porphyrin planes. msu.educolumbia.edu

This induced helicity is directly observed in the CD spectrum. A clockwise orientation of the porphyrin transition moments results in a positive exciton (B1674681) couplet (positive Cotton effect at longer wavelength, negative at shorter wavelength), while a counter-clockwise orientation yields a negative exciton couplet. msu.edu This direct relationship between the sign of the CD couplet and the spatial arrangement allows for the unambiguous, non-empirical assignment of the guest molecule's absolute configuration. msu.edumsu.edu

Research has demonstrated the utility of zinc bis-5-(4-carboxyphenyl)-10,15,20-triphenylporphyrin (Zn-TPP-tz) tweezers in determining the absolute stereochemistry of a variety of chiral compounds. However, for substrates where the steric difference between substituents at the chiral center is small, the resulting ECCD spectra can have low amplitudes due to conformational flexibility. msu.edu To address this, modified tweezers with sterically demanding groups on the meso-phenyl rings have been synthesized. For example, substituting the phenyl groups with t-butyl groups at the meta-positions enhances steric differentiation, leading to significantly amplified ECCD signals. msu.edu

Table 1: ECCD Data for the Determination of Absolute Configuration of Chiral Carboxylic Acids Derivatized with a Diamine Carrier using a Zinc Bis-porphyrin Tweezer (Zn-TBP-tz) *

| Chiral Substrate (Acid) | L-group | M-group | ECCD Sign | Amplitude (A) | Determined Configuration |

| 2-Phenylpropionic acid | Phenyl | Methyl | Positive | 29.5 | S |

| 2-Phenylbutanoic acid | Phenyl | Ethyl | Positive | 30.6 | S |

| 2-Methyl-3-phenylpropanoic acid | Benzyl | Methyl | Positive | 28.5 | S |

| 2-Methyl-4-phenylbutanoic acid | Phenethyl | Methyl | Positive | 29.8 | S |

Data represents findings for complexes formed with bis-5-(4-carboxyphenyl)-10,15,20-tri-3,5-di-t-butylphenyl porphyrin (Zn-TBP-tz) tweezer. The sign of the ECCD couplet allows for the non-empirical assignment of the absolute configuration based on established mnemonics. msu.edu

The versatility of porphyrin-based ECCD is further highlighted by its application in determining stereochemistry over very large distances. Exciton coupling between porphyrin chromophores has been successfully observed at interchromophoric distances of up to 50 Å. acs.orgcolumbia.edu This unique capability has enabled the absolute configurational assignment of complex and large natural products, such as the marine polyether toxin gymnocin-B, where two p-(meso-triphenylporphyrin)-cinnamate groups were introduced at distant stereocenters. nih.govacs.org The observed positive exciton couplet in the CD spectrum allowed for the successful assignment of the (S) configuration at both C-10 and C-37. nih.gov

Computational and Theoretical Investigations of 5,10,15 Triphenylporphyrin Systems

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a powerful and widely used computational tool for investigating the properties of porphyrin systems. researchgate.netmdpi.com DFT calculations offer a balance between accuracy and computational cost, making them suitable for studying large molecules like 5,10,15-triphenylporphyrin. Various functionals, such as B3LYP and CAM-B3LYP, are employed to model different aspects of these molecules, from their ground-state geometries to their excited-state behavior. mdpi.comresearchgate.net

Electronic Structure Analysis (HOMO-LUMO Gap)

The electronic structure of this compound is central to its chemical and photophysical properties. DFT calculations are instrumental in determining the energies and distributions of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter that influences the molecule's electronic transitions, reactivity, and potential applications in areas like dye-sensitized solar cells and photodynamic therapy. elsevierpure.comresearchgate.net

For instance, in a study of a porphyrin-anhydride system, the HOMO and LUMO values for TPP-PMDI-TPP were determined to be -6.172 eV and -4.185 eV, respectively, through cyclic voltammetry, which showed good agreement with computational calculations. elsevierpure.com The HOMO-LUMO gap can be modulated by introducing different substituents at the meso-positions of the porphyrin ring. researchgate.net For example, the introduction of electron-withdrawing nitro groups on the phenyl rings of a tetraphenylporphyrin (B126558) derivative leads to a downfield shift in the NMR resonances, indicating a change in the electronic environment. illinois.edu

The nature of the frontier orbitals can also be influenced by the molecular environment and interactions. In studies of porphyrin dimers, the delocalization of the frontier orbitals across both porphyrin units indicates significant supramolecular interactions. mdpi.comnih.gov The HOMO is often located on one porphyrin unit while the LUMO is on the other, which has implications for charge-transfer processes. researchgate.net

| Compound | HOMO (eV) | LUMO (eV) | Method | Reference |

|---|---|---|---|---|

| 5-(monocarboxyphenyl)-10,15,20-triphenylporphyrin (MCTPP) | -5.6 | -3.7 | UPS | researchgate.net |

| TPP-PMDI-TPP | -6.172 | -4.185 | Cyclic Voltammetry/Computational | elsevierpure.com |

Molecular Geometry Optimization and Conformational Analysis

For example, in 5,10,15,20-tetrakis(3,5-dinitrophenyl)porphyrin, the porphyrin ring is slightly ruffled, and the phenyl rings are oriented almost perpendicular to the porphyrin plane. illinois.edu The degree of this ruffling and the dihedral angles of the phenyl groups can be influenced by substituents and intermolecular interactions. nih.govrsc.org

Conformational analysis, often performed using DFT, helps to understand the flexibility of the porphyrin macrocycle and the rotational barriers of the meso-substituents. nih.govrsc.org This is particularly important for understanding the reactivity and interaction of the porphyrin with other molecules. For instance, the out-of-plane distortion of the porphyrin core can facilitate processes like protonation. nih.gov

Prediction of Spectroscopic Properties

DFT calculations can predict various spectroscopic properties of this compound, including its UV-visible absorption spectra. mdpi.com The characteristic Soret and Q bands in the porphyrin spectrum can be assigned to specific electronic transitions calculated by DFT. researchgate.net For example, the UV-visible absorption spectra of certain porphyrins show an intense Soret band around 420 nm and four less intense Q bands between 500 and 670 nm. researchgate.net

The accuracy of the predicted spectra depends on the choice of the functional and basis set. mdpi.com Functionals like B3LYP and CAM-B3LYP have been shown to provide results that are in good agreement with experimental absorption spectra for some porphyrin systems. mdpi.com The solvent environment can also be included in the calculations using models like the Polarizable Continuum Model (PCM) to better match experimental conditions. researchgate.net

Time-Dependent Density Functional Theory (TD-DFT) for Excited States

Time-Dependent Density Functional Theory (TD-DFT) is a powerful extension of DFT used to investigate the electronic excited states of molecules. rsc.orgnih.gov It is particularly valuable for understanding the photophysical processes of this compound, such as light absorption and energy transfer. nih.gov TD-DFT calculations can predict the energies of electronic transitions and their corresponding oscillator strengths, which directly relate to the features observed in experimental absorption spectra. researchgate.net

TD-DFT studies have been employed to rationalize the spectral features of various porphyrin derivatives. For instance, in meso(ferrocenyl)-containing porphyrins, TD-DFT was used to investigate the vertical excitation energies and compare them with experimental UV-vis spectra. acs.org These calculations help in understanding how the Gouterman four-orbital model applies to these modified porphyrins. chemrxiv.org

Furthermore, TD-DFT is crucial for studying the relaxation pathways of photoexcited porphyrins. It can provide insights into processes like intersystem crossing, which is essential for applications such as photodynamic therapy where the generation of triplet states is key. nih.gov

Ab Initio and Semi-Empirical Methods for Molecular Properties

While DFT is a dominant method, ab initio and semi-empirical methods also play a role in studying porphyrin systems. Ab initio methods, based on first principles, can provide highly accurate results but are computationally expensive, limiting their application to smaller systems or specific high-precision calculations. scribd.comnih.govlibretexts.org

Semi-empirical methods, on the other hand, use parameters derived from experimental data to simplify calculations, making them much faster. libretexts.orgwikipedia.org This allows for the study of very large systems or for performing molecular dynamics simulations. nih.gov However, their accuracy is dependent on the quality of the parameterization for the specific system under investigation. wikipedia.org For instance, MOPAC PM3 calculations have been used to assign UPS spectral features of porphyrins. tandfonline.com

Ab initio molecular dynamics simulations have been used to investigate the molecular flexibilities of porphyrins, providing a comprehensive picture of their reactivities as influenced by meso-substituents. nih.govrsc.org

Quantum Chemical Analysis of Interaction Mechanisms

Quantum chemical methods are essential for understanding the various non-covalent interactions that govern the behavior of this compound systems. These interactions include π-π stacking, hydrogen bonding, and van der Waals forces, which are crucial in porphyrin aggregation, self-assembly, and interaction with other molecules or surfaces. mdpi.comnih.gov

DFT calculations have been used to investigate the formation of porphyrin dimers, revealing that H-type and cation-π dimers can be the most favored structures in solution. mdpi.comnih.gov The analysis of these interactions is critical for designing functional materials based on porphyrin assemblies. nih.gov

Computational Studies on Ground and Excited State Electronic Configurations

Theoretical investigations, primarily employing Density Functional Theory (DFT) and its time-dependent extension (TD-DFT), have been instrumental in elucidating the electronic structure of this compound (H₂TPP) and its derivatives. These computational methods provide detailed insights into the ground and excited state electronic configurations, which are fundamental to understanding the photophysical and chemical properties of these molecules.

Computational studies on related porphyrin systems, such as 5,10,15,20-tetraphenylporphyrin (TPP), offer a basis for understanding the electronic characteristics of this compound. The electronic structure of such porphyrins is characterized by the Gouterman's four-orbital model, which involves two highest occupied molecular orbitals (HOMO and HOMO-1) and two lowest unoccupied molecular orbitals (LUMO and LUMO+1). The relative energies and symmetries of these frontier orbitals dictate the nature of the electronic transitions observed in the UV-visible absorption spectrum, namely the intense Soret band (B band) and the weaker Q bands.

In the case of free-base porphyrins, the four frontier orbitals are often labeled as a₂u, a₁u, e_gx, and e_gy. The ground state electronic configuration is typically (a₂u)²(a₁u)². The lowest singlet excited states, Qx and Qy, arise from linear combinations of one-electron promotions from the two HOMOs to the two LUMOs. The nanosecond lifetime of the lowest singlet excited state (Qx), in conjunction with vibronic coupling, is predicted to facilitate efficient intersystem crossing to the lowest triplet state (T₁). nih.gov The exact electronic structure of the involved states, particularly the energetic ordering of the frontier orbitals in the T₁ state, has been a subject of debate. nih.gov For a related compound, free base 5,10,15,20-tetrakis(4-carboxylatophenyl)porphyrin, the lowest triplet state is suggested to have a ³(b₁u b₃g) configuration. nih.gov

DFT calculations on amphiphilic derivatives of this compound, such as [5-{4-(3-trimethylammonium)propyloxyphenyl}-10,15,20-triphenylporphyrin] chloride, have been performed to understand their aggregation behavior. uniroma1.itnih.govuniv-smb.fr These studies involve geometry optimization and the calculation of frontier orbitals to determine the most favored dimeric structures, such as H-type and cation-π dimers. uniroma1.itnih.govuniv-smb.fr The frontier orbital delocalization in these dimers reveals significant interaction between the porphyrin units at the supramolecular level. uniroma1.itnih.govuniv-smb.fr

The choice of computational functional and basis set is crucial for obtaining accurate results. For instance, in the study of porphyrin dimers, functionals like CAM-B3LYP and WB97XD have been employed to properly account for long-range interactions. uniroma1.it The table below summarizes the frontier orbital energies for a monomeric triphenylporphyrin derivative calculated using the WB97XD functional and 6-31G(d) basis set in a vacuum.

| Orbital | Energy (eV) |

| LUMO+1 | -1.74 |

| LUMO | -2.12 |

| HOMO | -5.52 |

| HOMO-1 | -5.74 |

This data is illustrative and based on calculations for a derivative, [5-{4-(3-trimethylammonium)propyloxyphenyl}-10,15,20-triphenylporphyrin] chloride. uniroma1.it

Furthermore, computational studies on a vanadyl-free base porphyrin dimer incorporating this compound have shed light on the photophysical pathways. nih.gov Upon photoexcitation of the free-base porphyrin unit, the formation of the triplet state occurs within picoseconds, a process promoted by enhanced intersystem crossing (EISC). nih.gov This rapid intersystem crossing is facilitated by the exchange coupling interaction with the paramagnetic center. nih.gov

The electronic properties of porphyrins can also be tuned by the introduction of different metal ions and peripheral substituents. Computational investigations on Ni and Zn diphenylporphyrins with various anchoring groups have shown that while the geometry of the porphyrin core sees minimal changes, the electron density distribution in the HOMO and LUMO is significantly affected. aip.org This, in turn, influences electronic descriptors such as global hardness, softness, and electrophilicity, and leads to shifts in the optical spectra. aip.org

Coordination Chemistry of 5,10,15 Triphenylporphyrin and Metalloporphyrin Analogues

Metallation Reactions with Various Metal Ions

The insertion of a metal ion into the core of the 5,10,15-triphenylporphyrin is a fundamental reaction that yields the corresponding metalloporphyrin. This process, known as metallation, can be achieved with a wide array of metal ions from across the periodic table. The choice of the metal salt and the reaction conditions, such as solvent and temperature, are crucial for the successful synthesis of the desired metalloporphyrin.

Commonly, metallation is carried out by refluxing the free-base porphyrin with a salt of the desired metal in a suitable organic solvent. For instance, the synthesis of zinc(II) this compound can be achieved by reacting the porphyrin with zinc acetate (B1210297) in a mixture of methanol (B129727) and chloroform. nih.gov Similarly, other divalent metal ions like copper(II) and nickel(II) can be inserted using their respective acetate or chloride salts. rsc.orgresearchgate.net

The scope of metallation extends beyond simple divalent ions. Trivalent metal ions such as iron(III), manganese(III), gallium(III), and indium(III) can also be incorporated into the porphyrin core. rsc.orgporphychem.com The synthesis of these complexes often requires specific conditions to ensure the correct oxidation state of the metal is maintained. Furthermore, heavier transition metals like palladium(II) and platinum(II) have also been successfully inserted into the this compound macrocycle. porphychem.com

The general reaction for metallation can be represented as: H₂TPP + Mⁿ⁺ → M(TPP)⁽ⁿ⁻²⁾⁺ + 2H⁺

The ease of metallation and the stability of the resulting metalloporphyrin are influenced by factors such as the ionic radius of the metal and its preferred coordination geometry.

Table 1: Examples of Metal Ions Incorporated into this compound

| Metal Ion | Typical Metal Salt |

|---|---|

| Zn(II) | Zinc Acetate |

| Cu(II) | Copper(II) Acetate |

| Ni(II) | Nickel(II) Chloride |

| Fe(III) | Iron(III) Chloride |

| Mn(III) | Manganese(III) Acetate |

| Co(II) | Cobalt(II) Chloride |

| Pd(II) | Palladium(II) Chloride |

Axial Ligation Chemistry of Metalloporphyrins

Once a metal is coordinated within the porphyrin plane, the resulting metalloporphyrin can exhibit further coordination chemistry in the axial positions, perpendicular to the macrocycle plane. This axial ligation is highly dependent on the nature of the central metal ion, its oxidation state, and its coordination number. researchgate.net

For many metalloporphyrins, such as those of zinc(II) and magnesium(II), the metal center is coordinatively unsaturated and readily binds one or two axial ligands. researchgate.net These ligands can be neutral molecules like pyridine, imidazole, or water, or anionic species such as halides or carboxylates. The binding of axial ligands can significantly influence the electronic and steric properties of the metalloporphyrin.

In the case of iron(III) porphyrins, the axial ligation chemistry is particularly rich and has been extensively studied as a model for heme proteins. nih.gov The orientation of axial ligands, such as substituted imidazoles, can be controlled by steric hindrance from the porphyrin periphery, leading to specific geometric isomers. nih.gov This control over ligand orientation can, in turn, affect the electronic structure and reactivity of the iron center.

The formation of large, multi-porphyrin assemblies can also be achieved through axial coordination. researchgate.net For example, a pyridyl-substituted porphyrin can act as an axial ligand for another metalloporphyrin, leading to the formation of dimers or larger oligomeric structures. researchgate.net

Redox Properties and Electrochemistry of Metal Complexes

The redox behavior of this compound metal complexes is a key feature of their chemistry, with both the central metal and the porphyrin macrocycle being able to participate in electron transfer processes. dokumen.pub The electrochemical properties can be finely tuned by changing the central metal ion and the peripheral substituents on the porphyrin ring.

Cyclic voltammetry is a powerful technique used to study the redox potentials of these complexes. Typically, metalloporphyrins can undergo both oxidation and reduction processes. The oxidation processes often involve the removal of electrons from the porphyrin π-system, forming π-cation radicals and dications. The reduction processes can involve either the reduction of the central metal ion or the addition of electrons to the porphyrin macrocycle, forming π-anion radicals and dianions. electronicsandbooks.com

The nature of the central metal has a profound effect on the redox potentials. For example, the introduction of a more electronegative metal will generally make the porphyrin ring harder to oxidize and easier to reduce. The redox potentials for a series of copper(II) tetraphenylporphyrin (B126558) complexes with different substituents have been shown to correlate with the electron-donating or electron-withdrawing nature of the substituents. electronicsandbooks.com

The flexible redox properties of metalloporphyrins are crucial for their application in catalysis, where the metal center may cycle between different oxidation states during the catalytic process. researchgate.net

Table 2: Representative Redox Potentials for Metallotetraphenylporphyrins (MTPP) in CH₂Cl₂

| Complex | E₁/₂ (Oxidation 1) (V vs SCE) | E₁/₂ (Oxidation 2) (V vs SCE) | E₁/₂ (Reduction 1) (V vs SCE) |

|---|---|---|---|

| Cu(TPP) | +1.05 | +1.40 | -1.20 |

| Ni(TPP) | +1.03 | +1.45 | -1.29 |

| Zn(TPP) | +0.78 | +1.10 | -1.32 |

Note: Data are for the closely related 5,10,15,20-tetraphenylporphyrin (TPP) and are representative of the redox behavior of triphenylporphyrin complexes.

Metal Exchange Reaction Kinetics and Mechanisms

Metal exchange reactions in metalloporphyrins involve the replacement of the coordinated metal ion with another metal ion from the solution. The kinetics and mechanisms of these reactions have been a subject of considerable study. acs.orgcapes.gov.br These reactions are generally slow under neutral conditions due to the high stability of the metalloporphyrin complexes.

The rate of metal exchange is often dependent on the concentration of acid, as protonation of the coordinated porphyrin is believed to be a key step in the mechanism. The incoming metal ion can then attack the distorted, protonated porphyrin complex. The lability of the leaving metal ion and the coordination strength of the incoming metal ion are also important factors that influence the reaction rate.

For instance, cadmium(II) porphyrins are known to be relatively labile and can undergo metal exchange with other transition metal ions. acs.org The mechanism of these reactions can be complex and may involve the formation of intermediate species. The study of the kinetics of these reactions provides valuable insights into the stability and reactivity of metalloporphyrin complexes. iranchembook.ir

Investigation of Mixed-Valence Coordination Networks

Metalloporphyrins can serve as building blocks for the construction of extended coordination networks. Of particular interest are mixed-valence networks, where metal centers in different oxidation states are present within the same structure. These materials can exhibit interesting electronic and magnetic properties.

A notable example involves the reaction of 5,10,15,20-tetra(4-pyridyl)porphyrin with copper atoms on a gold surface. acs.org At room temperature, a coordination network is formed where copper(0) atoms link the pyridyl groups of neighboring porphyrin molecules. Upon annealing, an intramolecular redox reaction occurs, where the copper(0) is oxidized to copper(II) and inserts into the porphyrin core. This results in a mixed-valence two-dimensional network consisting of Cu(II) porphyrin complexes linked by Cu(0) atoms. acs.org This demonstrates the potential for creating ordered arrays of different metal oxidation states using porphyrin ligands.

Catalytic Activity Associated with Metal Centers

Metalloporphyrins are well-known for their catalytic activity in a variety of chemical transformations, often mimicking the function of heme-containing enzymes like cytochrome P450. nih.govnih.gov The catalytic reactivity is primarily associated with the central metal ion, which can activate substrates and facilitate reactions.

Complexes of this compound and its analogues with metals such as iron, manganese, and ruthenium have been shown to be effective catalysts for oxidation reactions. nih.govwikipedia.org These reactions include the epoxidation of olefins, the hydroxylation of alkanes, and the oxidation of alcohols. nih.gov The mechanism of these reactions often involves the formation of a high-valent metal-oxo species as the active oxidant.

For example, iron porphyrins can catalyze the epoxidation of alkenes using various oxygen atom donors. nih.gov Similarly, manganese porphyrin complexes have been used for the catalytic oxidation of hydrocarbons. illinois.edu The catalytic performance can be tuned by modifying the structure of the porphyrin ligand and the nature of the axial ligands.

Beyond oxidation reactions, metalloporphyrins have also been investigated as catalysts for other transformations, such as C-H amination and the removal of heavy metal ions from aqueous solutions. researchgate.netmdpi.com The versatility of the metal center and the porphyrin ligand makes these complexes promising candidates for the development of new and efficient catalysts.

Functionalization Strategies and Derivative Chemistry of 5,10,15 Triphenylporphyrin

Rational Design of Functional Groups for Specific Applications

The strategic introduction of functional groups onto the 5,10,15-triphenylporphyrin scaffold is a cornerstone of its application-driven design. The choice of functional group is dictated by the desired properties and the intended use of the final molecule. For instance, in the realm of photodynamic therapy, the attachment of moieties that enhance the generation of reactive oxygen species is a primary consideration. In catalysis, functional groups that can act as catalytic sites or influence the electronic properties of the central metal ion are rationally incorporated.

For applications in aqueous media, such as biological imaging or catalysis in water, the introduction of hydrophilic groups is essential. The most common strategy to impart water solubility is the introduction of sulfonate groups. The rationale behind this design is to overcome the inherent hydrophobicity of the large aromatic porphyrin core. Similarly, for integration into larger systems, such as polymers or solid supports, functional groups that can undergo covalent linkage, like amino or carboxyl groups, are strategically positioned on the porphyrin periphery. The design of these functionalized porphyrins often involves a multi-step synthetic approach to ensure the precise placement and desired reactivity of the chosen functional groups.

Synthesis of Water-Soluble Derivatives (e.g., Sulfonated Porphyrins)

A significant area of research in porphyrin chemistry is the development of water-soluble derivatives for biological and catalytic applications. The sulfonation of this compound is a common method to achieve this.

One approach to synthesizing a water-soluble triphenylporphyrin derivative is through the controlled sulfonation of a tetraphenylporphyrin (B126558) precursor. Milder sulfonation conditions can lead to a mixture of sulfonated products, from which the desired trisulfonated species can be isolated. A more controlled and higher-yield synthesis of 5-phenyl-10,15,20-tris(4-sulfonatophenyl)porphyrin involves a multi-step sequence starting from 5,10,15,20-tetraphenylporphyrin (TPP). nih.govnih.govresearchgate.net This process includes:

Mononitration: TPP is treated with fuming nitric acid to introduce a single nitro group onto one of the phenyl rings, yielding 5-(4-nitrophenyl)-10,15,20-triphenylporphyrin. nih.gov

Reduction: The nitro group is then reduced to an amino group, for example, using tin(II) chloride, to form 5-(4-aminophenyl)-10,15,20-triphenylporphyrin. nih.gov

Sulfonation: The remaining three unsubstituted phenyl groups are sulfonated using concentrated sulfuric acid. nih.gov

Deamination: The final step involves the removal of the amino group through a diazotization reaction followed by reduction, yielding the target water-soluble porphyrin. nih.govnih.govresearchgate.net

This strategic synthesis allows for the gram-scale production of 5-phenyl-10,15,20-tris(4-sulfonatophenyl)porphyrin, a valuable compound for studying aggregation properties and for use as a supramolecular catalyst in aqueous reactions. nih.govnih.govresearchgate.net

Table 1: Synthetic Steps for a Water-Soluble Sulfonated Triphenylporphyrin Derivative

| Step | Reactant | Reagent(s) | Product |

|---|---|---|---|

| 1 | 5,10,15,20-Tetraphenylporphyrin | Fuming Nitric Acid | 5-(4-Nitrophenyl)-10,15,20-triphenylporphyrin |

| 2 | 5-(4-Nitrophenyl)-10,15,20-triphenylporphyrin | Tin(II) Chloride | 5-(4-Aminophenyl)-10,15,20-triphenylporphyrin |

| 3 | 5-(4-Aminophenyl)-10,15,20-triphenylporphyrin | Concentrated Sulfuric Acid | 5-(4-Aminophenyl)-10,15,20-tris(4-sulfonatophenyl)porphyrin |

| 4 | 5-(4-Aminophenyl)-10,15,20-tris(4-sulfonatophenyl)porphyrin | NaNO₂, NaHSO₃ | 5-Phenyl-10,15,20-tris(4-sulfonatophenyl)porphyrin |

Other strategies to enhance water solubility include the introduction of carboxyl or hydroxyl groups. For example, 5-(4-carboxyphenyl)-10,15,20-triphenylporphyrin (B1530929) can be synthesized, and its carboxylate salt exhibits improved solubility in aqueous solutions. nih.gov

Introduction of Electron-Donating and Electron-Withdrawing Substituents

The electronic properties of the this compound macrocycle can be fine-tuned by introducing electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) onto the peripheral phenyl rings. These substituents can significantly impact the absorption and emission spectra, as well as the redox potentials of the porphyrin. researchgate.netpdx.edu

Electron-Donating Groups: The introduction of EDGs, such as methoxy (B1213986) (-OCH₃) or amino (-NH₂) groups, increases the electron density of the porphyrin ring. This generally leads to a red-shift in the absorption bands (both the Soret and Q bands) and can make the porphyrin easier to oxidize. researchgate.netpdx.edu For instance, the presence of para-methoxy groups on the phenyl rings of a triphenylporphyrin derivative resulted in a noticeable red-shift in its UV-Vis spectrum and a negative shift in its redox potential compared to the unsubstituted analogue. researchgate.net A common synthetic route to introduce an amino group is via the nitration of a phenyl ring followed by reduction, as seen in the synthesis of 5-(4-aminophenyl)-10,15,20-triphenylporphyrin. nih.govfrontierspecialtychemicals.com

Electron-Withdrawing Groups: Conversely, the introduction of EWGs, such as nitro (-NO₂) or cyano (-CN) groups, decreases the electron density of the porphyrin ring. This typically results in a blue-shift or only minor shifts in the absorption spectra and makes the porphyrin more difficult to oxidize but easier to reduce. pdx.edu The synthesis of 5-(4-nitrophenyl)-10,15,20-triphenylporphyrin is a key step in many functionalization strategies and is achieved by the direct nitration of TPP. nih.govub.edu The nitro group can then be a precursor for other functionalities or act as an EWG in the final molecule. researchgate.net

Table 2: Effect of Substituents on the Properties of Triphenylporphyrin Derivatives

| Substituent Type | Example | Effect on Electron Density | Impact on UV-Vis Spectrum |

|---|---|---|---|

| Electron-Donating | -OCH₃, -NH₂ | Increase | Red-shift |

| Electron-Withdrawing | -NO₂, -CN | Decrease | Minor shifts |

Covalent Attachment to Macromolecules and Polymers

The covalent attachment of this compound derivatives to macromolecules and polymers is a powerful strategy for creating advanced materials with tailored properties. This approach can enhance the processability of the porphyrin, prevent its aggregation, and integrate its unique photophysical and catalytic properties into a larger system.

A key prerequisite for covalent attachment is the presence of a suitable functional group on the porphyrin periphery. The amino group in 5-(4-aminophenyl)-10,15,20-triphenylporphyrin is a versatile handle for various coupling reactions. frontierspecialtychemicals.com For example, this aminoporphyrin has been used to covalently functionalize graphene oxide. frontierspecialtychemicals.com It can also be used to synthesize porphyrin-modified siloxanes. frontierspecialtychemicals.com

Another important functional group for covalent linkage is the carboxyl group. 5-(4-Carboxyphenyl)-10,15,20-triphenylporphyrin can be conjugated to gold nanoparticles, with the nature of the bond (covalent vs. non-covalent) influencing the photophysical properties of the resulting hybrid nanostructure. nih.govporphychem.com

Electropolymerization is another method for creating porphyrin-containing polymers. The electropolymerization of 5-(4-aminophenyl)-10,15,20-triphenylporphyrin and its metal complexes can produce electroconductive films. frontierspecialtychemicals.comresearchgate.net These films have potential applications in sensors and electrocatalysis.

Synthesis of Bifunctional Porphyrin Derivatives

Bifunctional porphyrin derivatives are molecules that incorporate two distinct functional moieties, often a porphyrin unit and another active component, to achieve synergistic or cooperative effects. The synthesis of such molecules requires careful planning and execution of selective chemical transformations.